Cas no 1574-40-9 (cis-Penten-1-yne (contains trans isomer))
cis-Penten-1-yne (contains trans isomer) Chemical and Physical Properties
Names and Identifiers
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- 3-Penten-1-yne, (3Z)-(9CI)
- CIS-3-PENTEN-1-YNE
- cis-Penten-1-yne
- (3Z)-3-Penten-1-yne
- 3-Pentene-1-yne, (Z)-
- cis-2-Penten-4-yne
- Pent-1-yn-3-ene, (Z)-
- Z-3-Penten-1-yne
- cis-Penten-1-yne (contains trans isomer)
- XAJOPMVSQIBJCW-PLNGDYQASA-N
- (3Z)-pent-3-en-1-yne
- CHEBI:167521
- 1574-40-9
- DTXSID30878774
- 3-Penten-1-yne, (Z)-
- (Z)-CH3CH=CHC.$.CH
- (Z)-3-Penten-1-yne
- 3-penten-1-yne, (3Z)-
- (Z)-pent-3-en-1-yne
-
- Inchi: 1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-
- InChI Key: XAJOPMVSQIBJCW-PLNGDYQASA-N
- SMILES: C/C=C\C#C
Computed Properties
- Exact Mass: 66.04698
- Monoisotopic Mass: 66.0469501914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.7385 (estimate)
- Melting Point: -113°C (estimate)
- Boiling Point: 44.6°C
- Refractive Index: 1.4255 (estimate)
- PSA: 0
cis-Penten-1-yne (contains trans isomer) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P227440-25mg |
cis-Penten-1-yne (contains trans isomer) |
1574-40-9 | 25mg |
$ 184.00 | 2023-09-06 | ||
| TRC | P227440-250mg |
cis-Penten-1-yne (contains trans isomer) |
1574-40-9 | 250mg |
$ 1455.00 | 2023-09-06 |
cis-Penten-1-yne (contains trans isomer) Related Literature
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Mingrui Wei,Tingting Zhang,Xianfeng Chen,Fuwu Yan,Guanlun Guo,Dongju Zhang RSC Adv. 2018 8 13226
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Paul Kautny,Florian Gl?cklhofer,Thomas Kader,Jan-Michael Mewes,Berthold St?ger,Johannes Fr?hlich,Daniel Lumpi,Felix Plasser Phys. Chem. Chem. Phys. 2017 19 18055
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Jordy Bouwman,Andras Bodi,Jos Oomens,Patrick Hemberger Phys. Chem. Chem. Phys. 2015 17 20508
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4. Isoprene platinum(II) complexes from cis-dichlorobis(triphenylphosphine) platinum(II) and isopropenylacetylene. Crystal and molecular structures of trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene (1/1) and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II)Anita Furlani,Maria Vittoria Russo,Angiola Chiesi Villa,Amelia Gaetani Manfredotti,Carlo Guastini J. Chem. Soc. Dalton Trans. 1977 2154
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5. 677. The reaction of nickel carbonyl with ethynyldimethylcarbinol and isopropenylacetyleneErnst D. Bergmann,Emanuel Zimkin J. Chem. Soc. 1950 3455
Additional information on cis-Penten-1-yne (contains trans isomer)
Cis-Penten-1-yne (contains trans isomer) and Its Applications in Modern Chemical Research
Compound with the CAS number 1574-40-9, known as cis-Penten-1-yne (contains trans isomer), represents a fascinating molecule in the realm of organic chemistry. This compound, characterized by its unique structural and electronic properties, has garnered significant attention in recent years due to its versatile applications in synthetic chemistry, material science, and pharmaceutical research. The presence of both cis and trans isomers adds an additional layer of complexity, making it a subject of intense study among researchers aiming to harness its potential.
The molecular structure of cis-Penten-1-yne (contains trans isomer) consists of a pentenyl backbone with a terminal alkyne group. This configuration imparts distinct reactivity patterns, making it a valuable building block in the synthesis of more complex molecules. The cis isomer, in particular, exhibits interesting electronic characteristics that have been explored in the development of novel organic semiconductors and optoelectronic materials. These properties are particularly relevant in the context of emerging technologies such as flexible electronics and organic photovoltaics.
In recent years, significant advancements have been made in understanding the reactivity and functionalization of cis-Penten-1-yne (contains trans isomer). Researchers have leveraged its unique double-bond and triple-bond systems to develop innovative synthetic strategies for constructing heterocyclic compounds. These heterocycles are not only of academic interest but also hold promise for applications in drug discovery and agrochemicals. For instance, studies have demonstrated the successful incorporation of this compound into biologically active scaffolds, leading to the identification of novel pharmacophores with potential therapeutic benefits.
The dual nature of cis-Penten-1-yne (contains trans isomer), encompassing both cis and trans isomers, has also been a focal point in mechanistic studies. Understanding the interconversion between these isomers provides insights into reaction pathways and stereoselectivity, which are crucial for designing efficient synthetic routes. Recent computational studies have shed light on the energy barriers associated with these transformations, offering a theoretical framework for experimental investigations.
Beyond its role as a synthetic intermediate, cis-Penten-1-yne (contains trans isomer) has found applications in polymer science. Its ability to undergo polymerization reactions under controlled conditions has led to the development of novel polymers with tailored properties. These polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for high-performance applications in industries ranging from aerospace to automotive.
The pharmaceutical industry has also recognized the potential of cis-Penten-1-yne (contains trans isomer) as a key intermediate in drug development. Its structural motifs are frequently incorporated into lead compounds that exhibit anti-inflammatory, antimicrobial, and anticancer properties. Researchers have reported successful cases where modifications based on this compound have led to improved drug efficacy and reduced side effects. This underscores its importance as a scaffold for medicinal chemistry innovation.
In conclusion, the compound with CAS number 1574-40-9, specifically cis-Penten-1-yne (contains trans isomer), continues to be a cornerstone in modern chemical research. Its unique structural features and reactivity patterns make it indispensable in various fields, from materials science to pharmaceuticals. As research progresses, we can expect even more innovative applications to emerge, further solidifying its significance in the chemical community.
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